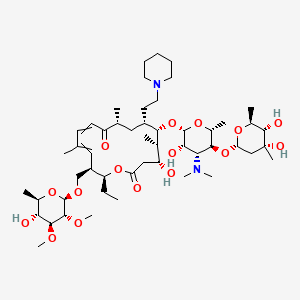
Tylosin, 20-deoxo-20-(1-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is a formidable antibiotic with exceptional potency . It is used in combating an array of bacterial infections . Its molecular formula is C51H88N2O16 and has a molecular weight of 985.25 .
Synthesis Analysis
The synthesis of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” involves reductive amination of the C-20 aldehyde group . The majority of the compounds are prepared using metal hydrides (sodium cyanoborohydride or sodium borohydride) as the reducing agents and a suitable cyclic alkylamine .Molecular Structure Analysis
The molecular structure of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” is represented by the formula C51H88N2O16 . The molecular weight of the compound is 985.25 .Chemical Reactions Analysis
“Tylosin, 20-deoxo-20-(1-piperidinyl)-” is an intermediate in the synthesis of Tylosin .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tylosin, 20-deoxo-20-(1-piperidinyl)-” are represented by its molecular formula C51H88N2O16 and molecular weight of 985.25 .Wissenschaftliche Forschungsanwendungen
Antibiotic Binding and Ribosomal Interactions
Tylosin and its derivatives, such as tildipirosin and tilmicosin, have been studied for their interactions with ribosomes of bacterial pathogens like Pasteurella multocida and Escherichia coli. These antibiotics bind to the same macrolide site within the large subunit of ribosomes. However, they differ in how they occupy this site, with the piperidine components in tildipirosin, for instance, distinguishing it from tylosin and tilmicosin. The piperidine of tildipirosin is oriented into the tunnel lumen, potentially interfering with the growing nascent peptide (Poehlsgaard et al., 2012).
Antibacterial Activity
Research has focused on synthesizing tylosin-related derivatives to evaluate their antibacterial impact. Some derivatives have shown expanded antibacterial impact against Gram-negative bacteria, such as E. coli and Klebsiella pneumoniae, while retaining or increasing activity against Gram-positive bacteria like Staphylococcus aureus (Sugawara et al., 2017).
Environmental Impact and Degradation
Studies on tylosin's degradation and adsorption behavior in dairy lagoon sediment suspensions under varying pH and redox conditions indicate its persistence in solution and the influence of environmental factors on its degradation and adsorption behavior (Ali et al., 2013).
Pharmaceutical Applications
Research on piperidine derivatives, which are related to tylosin, has shown their importance in creating drugs for various biological activities, including inhibiting activity in monoamine receptors. Piperidine derivatives have been linked to valuable biological activities, such as treating HIV-mediated diseases and functioning as serotonin receptor agents (Devarasetty et al., 2018).
Antimicrobial Resistance
The occurrence of tylosin-resistant enterococci in swine manure and its potential transport through tile drainage systems into surface waters raises concerns about the development of microbial resistance due to antibiotic residues in manure (Hoang & Soupir, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4R,5S,6S,7R,9R,15R,16S)-6-[(2R,3S,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H88N2O16/c1-13-38-35(27-63-50-47(62-12)46(61-11)42(57)31(5)65-50)23-28(2)17-18-36(54)29(3)24-34(19-22-53-20-15-14-16-21-53)44(30(4)37(55)25-39(56)67-38)69-49-43(58)41(52(9)10)45(32(6)66-49)68-40-26-51(8,60)48(59)33(7)64-40/h17-18,23,29-35,37-38,40-50,55,57-60H,13-16,19-22,24-27H2,1-12H3/t29-,30+,31-,32-,33+,34+,35-,37-,38+,40+,41-,42-,43+,44-,45-,46+,47-,48+,49+,50-,51-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHGJLYPEOOKAB-INWPZJCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)COC5C(C(C(C(O5)C)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C=C(C=CC(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCN4CCCCC4)C)C)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H88N2O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tylosin, 20-deoxo-20-(1-piperidinyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

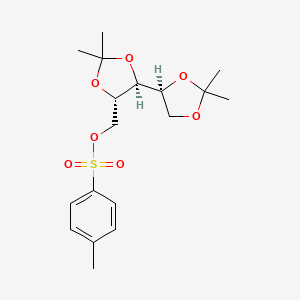

![4-(5-((Pyridin-3-ylmethyl)amino)pyrazolo[1,5-a]pyrimidin-3-yl)benzamide](/img/structure/B1436902.png)

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)
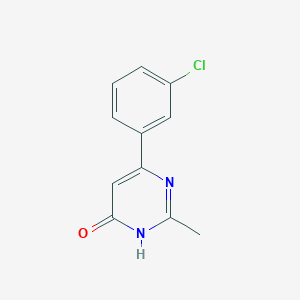
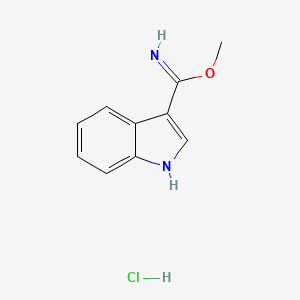
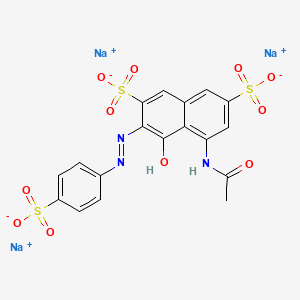
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)

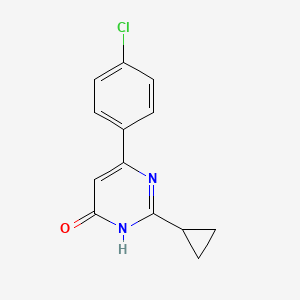

![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)
